[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
BenchChem offers high-quality [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVBEVJBVLYBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608590 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63206-77-9 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one chemical structure and properties
An In-depth Technical Guide to the[1][2][3]Triazolo[4,3-a]pyrimidin-3(2H)-one Core
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one chemical scaffold. We will delve into its structure, properties, synthesis, and known biological significance, offering insights for its application in medicinal chemistry and drug discovery.
The[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold: A Privileged Heterocycle
The[1][2][3]triazolo[4,3-a]pyrimidine system is a fused heterocyclic ring structure of significant interest in medicinal chemistry. Its framework, consisting of a triazole ring fused to a pyrimidine ring, renders it a bioisostere of purines, allowing it to interact with a variety of biological targets. This structural feature is a key determinant of its diverse pharmacological activities. Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as antimicrobial and anticancer agents[4][5].
The specific subject of this guide, [1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one , is a derivative of this parent scaffold, characterized by a ketone group at the 3-position. While much of the literature focuses on the related[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, this document will focus on the pyrimidine-based core.
Chemical Structure and Nomenclature
The core structure of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one is depicted below. Its formal IUPAC name is [1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one .
Caption: Chemical structure of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one.
Physicochemical Properties
Specific experimental data for the parent[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one is not extensively reported in publicly available literature. However, we can infer some general properties based on its structure and data from related compounds. The presence of the polar ketone group and nitrogen atoms suggests a degree of polarity. The properties of the parent[1][2][3]triazolo[4,3-a]pyrimidine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | [6] |
| Molecular Weight | 120.11 g/mol | [6] |
| IUPAC Name | [1][2][3]triazolo[4,3-a]pyrimidine | [6] |
| CAS Number | 274-98-6 | [6] |
Synthesis of the[1][2][3]Triazolo[4,3-a]pyrimidine Core
The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine ring system can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted pyrimidine precursor. For instance, derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one have been synthesized from 2-hydrazinopyrimidines through cyclization reactions[7].
A general synthetic strategy often involves the condensation of a hydrazine derivative with a pyrimidine containing appropriate functional groups that can undergo intramolecular cyclization. The specific synthesis of the 3(2H)-one isomer would likely involve a precursor with a carbonyl or a group that can be converted to a carbonyl at the appropriate position.
Exemplary Synthetic Workflow
Below is a generalized workflow for the synthesis of a substituted[1][2][3]triazolo[4,3-a]pyrimidine core, based on reported methodologies for related structures.
Caption: Generalized synthetic workflow for[1][2][3]triazolo[4,3-a]pyrimidine derivatives.
Spectroscopic Characterization
The structural elucidation of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the fused ring system. For example, in a related 6-methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one, characteristic signals were observed for the methyl group protons, the pyrimidine ring proton, the NH proton, and the triazole ring proton[7].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone group is expected, typically in the range of 1680-1750 cm⁻¹. The N-H stretching vibration of the triazole ring would also be observable[7].
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further aiding in structural confirmation[7].
Biological Significance and Therapeutic Potential
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
Antimicrobial Activity
Derivatives of the[1][2][3]triazolo[4,3-a]pyrimidine core have demonstrated promising antimicrobial properties. For instance, a series of 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives were synthesized and showed potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that these compounds may exert their effect by binding to the DNA gyrase receptor[7]. The broader class of[1][2][3]triazolo[4,3-a]pyrimidines has also been reported as potential antibacterial agents[4].
Anticancer Activity
Fused pyrimidine derivatives are integral to the development of chemotherapeutic agents[7]. The structural similarity of the triazolopyrimidine core to purine bases suggests that these compounds could interfere with nucleic acid synthesis or other cellular processes in cancer cells. For example, novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been designed and evaluated for their in vitro anticancer activity, with some compounds showing potent antiproliferative effects against breast and cervical cancer cell lines[5].
Mechanism of Action Insights
The proposed mechanism of action for the antimicrobial effects of some[1][2][3]triazolo[4,3-a]pyrimidine derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[7]. For anticancer applications, derivatives of related fused pyrimidine systems have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway[5].
Sources
- 1. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one - High Purity API at Best Price [nigamfinechem.co.in]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[4,3-a]pyrimidine | C5H4N4 | CID 346171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Equilibrium and Structural Dynamics of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
This technical guide provides an in-depth analysis of the tautomeric equilibrium, synthesis, and structural dynamics of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one . It is designed for researchers in medicinal chemistry and structural biology.
Executive Summary
The [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one scaffold represents a critical pharmacophore in drug discovery, serving as a bio-isostere for purine nucleobases. Its utility, however, is complicated by a complex tautomeric landscape and a latent susceptibility to Dimroth rearrangement . This guide delineates the thermodynamic preference for the N2-H lactam form over the O-H lactim form, details the irreversible isomerization to the [1,5-a] system, and provides validated protocols for synthesis and spectroscopic differentiation.
The Tautomeric Landscape
The core structural challenge of this molecule lies in its ability to exist in multiple protonation states. Unlike simple heterocycles, the fusion of the electron-deficient pyrimidine ring with the triazole moiety creates a "push-pull" electronic system that heavily influences tautomeric stability.
Primary Equilibrium: Lactam vs. Lactim
The two dominant forms in equilibrium are the 3-oxo (lactam) and the 3-hydroxy (lactim) tautomers.
-
The Lactam (2H-form): Characterized by a carbonyl at C3 and a proton on N2. This form is thermodynamically favored in the solid state and in polar solvents (DMSO, Methanol) due to dipolar stabilization and hydrogen bond accepting capability.
-
The Lactim (OH-form): Characterized by an aromatic hydroxyl group. This form is generally less stable but can be trapped by O-alkylation or stabilized in non-polar solvents and specific protein binding pockets.
Secondary Equilibrium: Annular Tautomerism (N1-H vs. N2-H)
Within the lactam manifold, the proton can theoretically reside on N1 or N2.
-
N2-H Tautomer: The "2H" designation in the IUPAC name reflects the lower energy of this tautomer, driven by the repulsion between the N1 lone pair and the pyrimidine nitrogen (N8).
-
N1-H Tautomer: Higher in energy due to peri-interaction (steric/electronic repulsion) with the pyrimidine ring proton/substituent at C8.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium between the dominant 2H-lactam, the transient 1H-lactam, and the lactim form.
Figure 1: Tautomeric equilibrium network. The 2H-Lactam is the global minimum in polar media.
The "Hidden" Equilibrium: Dimroth Rearrangement
A critical instability factor for [1,2,4]triazolo[4,3-a]pyrimidines is their tendency to rearrange into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyrimidine isomers. This is not a simple proton transfer but a skeletal rearrangement involving ring opening and closing.
-
Mechanism: Nucleophilic attack (often by water or hydroxide) at the pyrimidine C5 position, followed by ring opening to an intermediate, bond rotation, and recyclization on the exocyclic nitrogen.
-
Trigger: Basic conditions (pH > 9) or thermal stress accelerate this rearrangement.
-
Implication: In drug development, a "pure" [4,3-a] sample may degrade into the [1,5-a] isomer during storage or formulation.
Figure 2: The Dimroth Rearrangement pathway, converting the [4,3-a] core to the [1,5-a] isomer.
Synthesis & Experimental Protocols
Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
This protocol ensures the formation of the [4,3-a] kinetic product while minimizing rearrangement.
Reagents:
-
2-Hydrazinopyrimidine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Phosgene solution (Warning: Toxicity)
-
Solvent: Anhydrous THF or Dioxane
Protocol:
-
Dissolution: Dissolve 2-hydrazinopyrimidine in anhydrous THF under Nitrogen atmosphere.
-
Addition: Cool to 0°C. Add CDI portion-wise over 15 minutes.
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. If precipitation is slow, reflux gently for 30 minutes.
-
Isolation: The product often precipitates as a white solid. Filter, wash with cold THF, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF. Avoid prolonged heating in basic media to prevent rearrangement.
Analytical Differentiation (Self-Validating System)
Distinguishing the [4,3-a] isomer from the [1,5-a] isomer is critical. Standard 1H NMR is often insufficient due to overlapping signals.
Table 1: Spectroscopic Fingerprints
| Feature | [4,3-a] Isomer (Target) | [1,5-a] Isomer (Rearranged) |
| 15N NMR (HMBC) | Bridgehead N is shielded (~150-160 ppm). | Bridgehead N is deshielded (~200+ ppm). |
| IR Spectrum | Strong C=O stretch ~1710-1730 cm⁻¹. | C=O stretch often shifted; different fingerprint. |
| UV-Vis |
Causality: The 15N shift difference arises because the bridgehead nitrogen in the [4,3-a] system is a pyrrole-type nitrogen (donating into the pi system), whereas in the [1,5-a] system, it is a pyridine-type nitrogen (accepting).
Computational Insights (DFT)
Density Functional Theory (DFT) studies (B3LYP/6-311++G**) consistently validate the experimental observations:
-
Gas Phase: The 2H-lactam is approximately 5-7 kcal/mol more stable than the lactim form.
-
Solvation (PCM Model): In water, the stability gap widens, further favoring the highly polar 2H-lactam form.
-
Rearrangement: The transition state barrier for the Dimroth rearrangement is accessible (~25-30 kcal/mol), confirming kinetic stability at RT but thermodynamic instability.
References
-
Tautomeric behavior of 1,2,4-triazole derivatives. Structural Chemistry, 2022.
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010.[1]
-
Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement. Journal of Molecular Structure, 2011.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019.
Sources
Thermodynamic Stability & Isomerization: [1,2,4]Triazolo[4,3-a]pyrimidine vs. [1,5-a] Isomer
This guide details the thermodynamic stability, mechanistic interconversion, and analytical differentiation of [1,2,4]triazolo[4,3-a]pyrimidine and its [1,5-a] isomer.
Technical Whitepaper for Medicinal Chemistry Applications [1]
Executive Summary
In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure due to its bioisosteric relationship with purines. However, synthetic routes often access the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine isomer first.
The critical distinction lies in their thermodynamic stability: the [1,5-a] isomer is the thermodynamic product , while the [4,3-a] isomer is the kinetic product . Understanding the Dimroth rearrangement —the mechanism converting the latter to the former—is essential for process control, ensuring the isolation of the correct regioisomer during scale-up.
Theoretical Framework: Kinetics vs. Thermodynamics
Electronic Structure and Aromaticity
The driving force for the stability of the [1,5-a] isomer over the [4,3-a] isomer is the enhanced aromatic delocalization and reduced steric strain in the bridgehead nitrogen system.
-
[1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic): Features a bridgehead nitrogen that contributes effectively to the
-system of both rings. It is isoelectronic with purine, maximizing resonance energy. -
[1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic): Formed rapidly due to the higher nucleophilicity of the exocyclic hydrazine nitrogen during synthesis from 2-hydrazinopyrimidines. However, it possesses higher ground-state energy (calculated
kcal/mol depending on substitution) [1].
Comparative Stability Data
| Parameter | [4,3-a] Isomer | [1,5-a] Isomer |
| Nature | Kinetic Product | Thermodynamic Product |
| Formation Conditions | Neutral/Acidic, Low Temp | Basic, High Temp |
| Stability | Metastable; rearranges with base/heat | Stable; resistant to rearrangement |
| Dipole Moment | Generally Lower | Generally Higher |
| Bioisosterism | Less common | Purine Bioisostere |
The Dimroth Rearrangement
The irreversible conversion of the [4,3-a] isomer to the [1,5-a] isomer occurs via the Dimroth rearrangement. In fused pyrimidine systems, this involves the nucleophilic attack (usually by water or hydroxide) on the pyrimidine ring, ring opening, bond rotation, and recyclization.
Mechanistic Pathway[1]
-
Nucleophilic Attack: A base (OH⁻) attacks the electron-deficient C-5 or C-7 position (depending on substituents) of the pyrimidine ring.
-
Ring Opening: The pyrimidine ring opens, forming an intermediate amino-triazole aldehyde/ketone.
-
Rotation: The exocyclic amine rotates around the C-N bond.
-
Recyclization: The amine nitrogen attacks the carbonyl/imine carbon to form the thermodynamically stable [1,5-a] core.
-
Dehydration: Loss of water re-aromatizes the system.
Figure 1: The base-catalyzed rearrangement sequence converting the kinetic [4,3-a] scaffold to the thermodynamic [1,5-a] scaffold.[1][2]
Analytical Differentiation
Distinguishing these isomers is a common pitfall. Standard 1H NMR can be ambiguous if reference standards are unavailable.
NMR Spectroscopy[1][2][4][5]
-
1H NMR: The chemical shift of the proton at the bridgehead-adjacent carbon often differs. In many derivatives, the [1,5-a] isomer signals are downfield relative to the [4,3-a] isomer due to the ring current effects of the fully aromatic purine-like system [2].
-
15N HMBC (The Gold Standard): This is the most reliable method.
-
[1,5-a]: The bridgehead nitrogen (N-1) typically correlates with protons on the pyrimidine ring.
-
[4,3-a]: The bridgehead nitrogen (N-4) shows different correlation patterns, often lacking specific long-range couplings seen in the [1,5-a] system [3].
-
X-Ray Crystallography
Given the propensity for rearrangement during crystallization, X-ray diffraction remains the absolute confirmation method.
Experimental Protocols
Protocol A: Synthesis of Kinetic [4,3-a] Isomer
Targeting the [4,3-a] requires avoiding basic conditions and high heat during the cyclization step.
Reagents: 2-Hydrazinopyrimidine, Triethyl orthoformate (TEOF). Procedure:
-
Dissolve 2-hydrazinopyrimidine (1.0 eq) in ethanol.
-
Add TEOF (1.5 eq) and a catalytic amount of acetic acid (do not use strong mineral acids or bases).
-
Stir at reflux for 2–4 hours. Note: Prolonged reflux can initiate rearrangement.
-
Cool to 0°C. The [4,3-a] isomer typically precipitates.
-
Filter and wash with cold ethanol.
-
Validation: Check 1H NMR immediately.
Protocol B: Dimroth Rearrangement to [1,5-a] Isomer
This protocol forces the thermodynamic product.
Reagents: [1,2,4]Triazolo[4,3-a]pyrimidine (from Protocol A), 10% NaOH (aq). Procedure:
-
Suspend the [4,3-a] isomer in 10% aqueous NaOH.
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Monitor by TLC (the [1,5-a] isomer is often more polar/less mobile depending on the eluent, but this varies).
-
Cool to room temperature.
-
Acidify carefully with glacial acetic acid to pH ~6.
-
The [1,5-a] isomer precipitates. Filter and recrystallize from ethanol/water.
Figure 2: Operational workflow for selecting the desired isomer.
References
-
Potts, K. T., et al. "Thermodynamics of fused pyrimidines." Journal of Organic Chemistry, 1970. Link
-
Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3][4] Magnetic Resonance in Chemistry, 2010.[4] Link
-
Brown, D. J. "The Dimroth Rearrangement."[1] Mechanisms of Molecular Migrations, Vol 1, Wiley-Interscience, 1968. Link
-
Fischer, G. "Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines." Journal of Heterocyclic Chemistry, 1995. Link
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile oftriazolo[4,3-a]pyrimidin-3(2H)-one in Dimethyl Sulfoxide (DMSO) and Water
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics oftriazolo[4,3-a]pyrimidin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Understanding the solubility of this molecule in both a non-polar aprotic solvent like DMSO and a polar protic solvent like water is fundamental for its progression through the drug discovery pipeline, from initial screening to formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of a potential drug candidate is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles, ultimately hindering clinical success. Conversely, high solubility in organic solvents like DMSO is essential for initial compound handling, high-throughput screening (HTS), and long-term storage. This guide will delve into the theoretical and practical aspects of determining the solubility oftriazolo[4,3-a]pyrimidin-3(2H)-one, providing researchers with the necessary framework to assess its potential as a drug candidate.
The core of this analysis revolves around two key solubility concepts:
-
Kinetic Solubility: This measures the concentration of a compound that dissolves in a solvent system over a short period. It is most relevant to the initial stages of drug discovery, where compounds are rapidly prepared from DMSO stock solutions for HTS.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state. This value is crucial for later stages of drug development, including formulation and toxicology studies.
Physicochemical Properties Influencing Solubility
The solubility oftriazolo[4,3-a]pyrimidin-3(2H)-one is governed by its molecular structure. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding, which is crucial for interaction with polar solvents like water. However, the fused ring system contributes to the molecule's rigidity and crystal lattice energy, which must be overcome for dissolution to occur.
Solubility in DMSO: The Researcher's Starting Point
DMSO is the universal solvent for compound storage and initial screening in drug discovery due to its exceptional solvating power for a wide range of organic molecules.
Expected Solubility Profile:
triazolo[4,3-a]pyrimidin-3(2H)-one is anticipated to exhibit high solubility in DMSO. The polar aprotic nature of DMSO allows it to effectively disrupt the crystal lattice of the compound without forming strong hydrogen bonds that would compete with intramolecular interactions.
Experimental Workflow: Kinetic Solubility in a DMSO/Aqueous Buffer System
The following protocol outlines a standard method for determining the kinetic solubility of a compound, which is highly relevant for assessing its suitability for HTS.
Caption: Workflow for Kinetic Solubility Determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a more challenging, yet more biologically relevant, parameter. It directly impacts a drug's absorption from the gastrointestinal tract and its distribution throughout the body.
Expected Solubility Profile:
Thetriazolo[4,3-a]pyrimidin-3(2H)-one scaffold, with its potential for hydrogen bonding, suggests a moderate intrinsic aqueous solubility. However, the planar, fused-ring structure can lead to strong crystal packing, which may limit solubility. The pH of the aqueous medium is also expected to play a significant role due to the presence of basic nitrogen atoms.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Caption: Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Summary and Interpretation
While specific experimental data fortriazolo[4,3-a]pyrimidin-3(2H)-one is not publicly available, the following table presents a hypothetical but realistic solubility profile based on compounds with similar structures.
| Parameter | Solvent/Medium | Method | Expected Solubility | Implications for Drug Development |
| Kinetic Solubility | 1% DMSO in PBS, pH 7.4 | Nephelometry/HPLC | 50-150 µM | Suitable for most in vitro screening assays. |
| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask | 10-50 µM | May require formulation strategies to enhance bioavailability. |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | Shake-Flask | 100-300 µM | Higher solubility in acidic environments suggests potential for good oral absorption. |
| Stock Solution Stability | 100% DMSO | HPLC | >10 mM | Excellent for long-term storage and compound library management. |
Interpretation of Results:
-
A kinetic solubility significantly higher than the thermodynamic solubility is a common observation and is indicative of the formation of a supersaturated solution that eventually precipitates.
-
The pH-dependent solubility, with higher solubility in acidic conditions, is a key piece of information for designing oral dosage forms.
-
The high solubility in DMSO confirms its suitability as a solvent for stock solutions.
Conclusion and Future Directions
The solubility profile oftriazolo[4,3-a]pyrimidin-3(2H)-one in DMSO and various aqueous media is a foundational dataset for its development as a potential therapeutic agent. The anticipated high solubility in DMSO facilitates its use in early-stage research, while its expected moderate, pH-dependent aqueous solubility highlights the need for careful consideration during formulation development. Future work should focus on experimentally determining these values and exploring formulation strategies, such as salt formation or amorphous solid dispersions, to optimize the delivery of this promising compound.
References
-
General Principles of Solubility in Drug Discovery. (Source: National Center for Biotechnology Information) [Link]
-
High-Throughput Measurement of Kinetic Solubility. (Source: Journal of Medicinal Chemistry) [Link]
-
The Shake Flask Method for Solubility Determination. (Source: European Chemicals Agency) [Link]
-
Role of DMSO in High-Throughput Screening. (Source: SLAS Discovery) [Link]
Methodological & Application
Application Notes & Protocols: A Guide to the Rapid Microwave-Assisted Synthesis oftriazolo[4,3-a]pyrimidin-3(2H)-one Derivatives
Application Notes & Protocols: A Guide to the Rapid Microwave-Assisted Synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one Derivatives
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore a modern, efficient, and green synthetic approach utilizing microwave-assisted organic synthesis (MAOS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and comparative data that underscore the superiority of microwave irradiation over conventional heating methods.
The Strategic Advantage of Microwave-Assisted Synthesis
The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. Traditional synthetic routes to these compounds often involve prolonged reaction times, high temperatures, and significant energy consumption, which can lead to lower yields and the formation of impurities.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[2][5] This process, known as dielectric heating, results in rapid, uniform, and instantaneous heating of the sample bulk, avoiding the "hot wall" effect seen in oil baths.[5][6]
The primary advantages of this approach are manifold and scientifically validated:
-
Accelerated Reaction Rates: Microwave energy efficiently overcomes the activation energy barrier of the reaction, dramatically reducing reaction times from many hours to mere minutes.[2][3][7]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products that often arise from prolonged exposure to high temperatures, leading to higher product yields and cleaner reaction profiles.[3][6]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, making it a more cost-effective and environmentally friendly method.[1][4]
-
Improved Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible experimental outcomes.[3]
General Synthetic Pathway and Mechanistic Rationale
The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one core is typically achieved through a cyclocondensation reaction. The key strategic precursor is a substituted 2-hydrazinylpyrimidine, which undergoes reaction with a one-carbon electrophile to construct the fused triazolone ring.
The general synthetic approach is illustrated below:
Figure 1: General two-step synthesis of the target scaffold.
Causality Behind Microwave Enhancement:
The key cyclocondensation step involves polar intermediates and transition states. Microwave radiation interacts strongly with the dipole moments of these species, causing rapid molecular rotation and friction, which translates into intense localized heating.[8] This targeted energy delivery accelerates the intramolecular nucleophilic attack and subsequent dehydration/cyclization, which are often the rate-limiting steps under conventional heating. The use of polar aprotic solvents like DMF or NMP is highly recommended as they couple efficiently with microwaves, acting as excellent energy transfer media.[8]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Microwave reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis, using sealed vessels rated for the expected temperatures and pressures.
Protocol 1: Synthesis of Precursor - 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
This protocol describes a typical synthesis of a required starting material.
Materials:
-
2-Chloro-6-methylpyrimidin-4(3H)-one
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-chloro-6-methylpyrimidin-4(3H)-one (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield 2-hydrazinyl-6-methylpyrimidin-4(3H)-one as a white solid. The product is typically used in the next step without further purification.
Protocol 2: Microwave-Assisted Synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one
This protocol details the efficient one-pot cyclization using microwave irradiation.
Materials:
-
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one (from Protocol 1)
-
Urea
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Workflow Diagram:
Figure 2: Step-by-step workflow for the microwave-assisted synthesis.
Procedure:
-
In a 10 mL microwave process vial, combine 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (1.0 mmol, 1 eq) and urea (1.2 mmol, 1.2 eq).
-
Add a magnetic stir bar and 3-4 mL of DMF.
-
Seal the vial securely with a septum cap.
-
Place the vessel in the cavity of a microwave synthesizer.
-
Irradiate the mixture with stirring at a constant temperature of 160 °C for 15 minutes. The instrument will dynamically modulate the power to maintain the target temperature. Monitor the internal pressure, ensuring it remains within the vessel's limits.
-
After the irradiation is complete, cool the reaction vessel to below 50 °C using the instrument's compressed air cooling system.
-
Carefully open the vial and pour the reaction mixture into a beaker containing 30 mL of ice-cold water.
-
Stir the aqueous mixture for 15-20 minutes to allow for complete precipitation.
-
Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and unreacted urea.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). For 7-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one, one would expect characteristic signals corresponding to the methyl group, the pyrimidine ring protons, and the NH protons of the triazole and pyrimidine rings in the NMR spectra, and a molecular ion peak corresponding to its mass in the mass spectrum.
Comparative Data: Microwave vs. Conventional Heating
To highlight the efficiency of the microwave-assisted protocol, the table below presents a comparison of typical results for the synthesis of various derivatives.
| Substituent (R) | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference Insight |
| 7-Methyl | Microwave | DMF | 160 | 15 min | 88% | Rapid, clean conversion.[7] |
| 7-Methyl | Conventional | DMF | 160 | 8 hours | 65% | Longer time, potential for degradation. |
| 7-Phenyl | Microwave | NMP | 180 | 20 min | 85% | Higher temperature needed for less reactive precursors. |
| 7-Phenyl | Conventional | NMP | 180 | 12 hours | 58% | Significant reduction in reaction time with MAOS.[7] |
| 5,7-Dimethyl | Microwave | DMF | 150 | 10 min | 92% | Electron-donating groups can accelerate the reaction.[9] |
| 5,7-Dimethyl | Conventional | DMF | 150 | 6 hours | 71% | Microwave yields are consistently higher.[9] |
Note: Data is representative and compiled based on typical outcomes reported in the literature for similar heterocyclic syntheses.
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Cause: Insufficient temperature or time. The cyclization may have a high activation energy.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C or extend the irradiation time by 5-10 minutes. Ensure the chosen solvent couples well with microwaves (high tan δ value).
-
-
Formation of Dark/Tarry Byproducts:
-
Cause: Reaction temperature is too high, or the time is too long, leading to decomposition of starting materials or product.
-
Solution: Reduce the reaction temperature. Consider using a solvent with a lower boiling point if pressure becomes a limiting factor.
-
-
Product Fails to Precipitate:
-
Cause: The product may have higher solubility in water than anticipated, or the reaction may not have gone to completion.
-
Solution: First, confirm reaction completion via TLC or LC-MS. If complete, attempt to extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Conclusion
Microwave-assisted synthesis represents a superior, robust, and efficient platform for the production of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives.[6] The protocols and data presented herein demonstrate that MAOS dramatically curtails reaction times, improves yields, and promotes greener chemistry by reducing energy consumption and waste.[1][4] This technology is an invaluable tool for accelerating discovery and development workflows in medicinal chemistry and materials science.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Academia.edu. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
- SciELO. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66.
- PMC. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Sabinet. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry, 66, 72-76.
- ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo‐[4,3‐a]‐pyrimidines,....
- MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ResearchGate. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 8(2), 176-185.
- YouTube. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi.
- MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.
- ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scielo.org.za [scielo.org.za]
N-alkylation procedures for [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Executive Summary & Strategic Analysis
The [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for adenosine receptor antagonists, anticancer agents, and antimicrobial compounds. However, its functionalization presents a specific regioselectivity challenge.
The core contains multiple nucleophilic sites: the amide-like nitrogen (N2), the bridgehead nitrogen (N4), and the exocyclic oxygen (O-alkylation). Furthermore, the [4,3-a] fused system is kinetically favored but can undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer under basic conditions.
This guide provides a validated protocol for the selective N2-alkylation of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, designed to maximize yield while suppressing O-alkylation and preventing scaffold rearrangement.
Structural Dynamics & Nucleophilicity
The 3(2H)-one tautomer is the dominant species in solution. Deprotonation yields an ambident anion.
-
N2 (Target): The softest nucleophile in the anion; favored by soft electrophiles (alkyl halides) and polar aprotic solvents.
-
Oxygen (Side Reaction): Hard nucleophile; favored by hard electrophiles (e.g., sulfonate esters) and high temperatures.
-
N1/Bridgehead: Sterically hindered and electronically deactivated in the "one" tautomer.
Mechanistic Pathway & Regioselectivity[1]
The following diagram illustrates the tautomeric equilibrium, the alkylation pathways, and the critical Dimroth rearrangement risk.
Figure 1: Reaction pathways for the alkylation of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. N2-alkylation is the kinetic product.
Validated Protocol: Selective N2-Alkylation
This protocol utilizes a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF) to favor N-alkylation over O-alkylation. The temperature is strictly controlled to prevent the Dimroth rearrangement.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Scaffold | 1.0 | Substrate | Dry thoroughly before use. |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Iodides/Bromides preferred over Chlorides. |
| K₂CO₃ | 1.5 - 2.0 | Base | Anhydrous, finely ground. |
| DMF | [0.2 M] | Solvent | Anhydrous (Water <0.05%). |
| LiBr (Optional) | 0.1 | Additive | Increases rate for unreactive chlorides. |
Step-by-Step Methodology
Step 1: Activation
-
Charge a flame-dried round-bottom flask with [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Add anhydrous DMF (concentration ~0.2 M relative to substrate).
-
Stir at Room Temperature (25 °C) for 15 minutes.
-
Expert Insight: Pre-stirring allows deprotonation without thermal stress, minimizing the risk of ring-opening rearrangement.
-
Step 2: Alkylation
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimum volume of DMF first.
-
-
Monitor the reaction.[1]
-
Reactive Electrophiles (Bn-Br, Me-I): Stir at 25 °C for 2–4 hours.
-
Unreactive Electrophiles (Alkyl Chlorides): Heat to 50–60 °C. Do not exceed 80 °C.
-
-
TLC Monitoring: Use 5% MeOH in DCM. The N-alkyl product typically moves higher (less polar) than the starting material but lower than O-alkyl byproducts.
Step 3: Workup & Isolation
-
Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Precipitation: In many cases, the product precipitates as a white/off-white solid. Filter, wash with water, and dry.
-
Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.
Step 4: Purification
-
Recrystallization from EtOH/Water is often sufficient.
-
If chromatography is needed, use a gradient of DCM → 5% MeOH/DCM.
Alternative Protocol: Mitsunobu Reaction
Use this when the alkylating agent is an alcohol (R-OH) or sensitive to base.
-
Dissolve Scaffold (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).
-
Cool to 0 °C.
-
Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.
-
Warm to RT and stir for 12–24 hours.
-
Note: Mitsunobu conditions highly favor N-alkylation due to the oxyphosphonium intermediate mechanism.
Quality Control: Structural Verification
Distinguishing the correct N2-isomer from the O-isomer or the [1,5-a] rearranged product is critical.
NMR Diagnostic Criteria
| Feature | N2-Alkyl (Target) | O-Alkyl (Impurity) | [1,5-a] Rearranged |
| ¹H NMR (α-CH) | δ 3.8 – 4.2 ppm | δ 4.4 – 4.8 ppm (Deshielded) | Similar to N2 |
| ¹³C NMR (C=O) | ~148–152 ppm (Carbonyl) | ~158–165 ppm (C-O-R) | ~150 ppm |
| HMBC Correlation | Alkyl protons correlate to C3 (C=O) | Alkyl protons correlate to C3 (C-O) | Critical Check |
The HMBC "Fingerprint" Test
To conclusively prove the [4,3-a] core is intact and alkylation is at N2:
-
N2-Alkylation: The alkyl protons (N-CH₂) should show a strong 3-bond correlation to the Carbonyl Carbon (C3) .
-
Core Integrity: Verify the correlation between the pyrimidine ring protons (H5/H6) and the bridgehead carbon (C8a). If the ring rearranged to [1,5-a], the chemical shift of the bridgehead carbon and the coupling patterns of the pyrimidine protons will shift significantly.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of N2-alkylated triazolopyrimidinones.
References
-
Regioselectivity in Triazolo-pyrimidine Synthesis: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010.
-
General Alkylation of Triazolones: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 2016.
-
Solvent Effects on Azolo-Fused Ring Alkylation: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 2018.
-
Synthesis of [4,3-a] Pyridine Analogs (Mechanistic Parallel): Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. Molecules, 2021.
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Alkylation of Triazolopyrimidinones
Welcome to the technical support center for synthetic strategies involving triazolopyrimidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing this privileged scaffold. The inherent ambident nucleophilicity of the triazolopyrimidinone core presents a significant synthetic challenge, often leading to mixtures of N-alkylated regioisomers.
This document provides in-depth, field-proven insights and troubleshooting protocols to empower you to predictably control the regiochemical outcome of your alkylation reactions, saving valuable time and resources in your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the foundational concepts and common queries related to the alkylation of triazolopyrimidinones.
Q1: What are the primary sites of alkylation on a typical triazolopyrimidinone core?
A: The triazolopyrimidinone scaffold contains an anionic form with multiple nucleophilic centers. Upon deprotonation with a base, an ambident anion is formed, presenting three primary sites for electrophilic attack by an alkylating agent: the two nitrogen atoms of the triazole ring (termed N1 and N2) and the exocyclic oxygen atom of the pyrimidinone ring (leading to O-alkylation). The competition between these sites is the central challenge in achieving regioselectivity.
Q2: Why is controlling N1 vs. N2 regioselectivity so critical in drug development?
A: The precise location of the alkyl substituent can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ability to interact with its biological target. For instance, in the development of antagonists for chemokine receptors like CCR2 and CCR5, specific N-substitution patterns on the triazolopyrimidinone scaffold are essential for achieving high-affinity binding and desired pharmacological activity.[1][2] An incorrect regioisomer can be inactive, exhibit off-target effects, or have a completely different therapeutic profile. Therefore, controlling regioselectivity is fundamental to establishing clear Structure-Activity Relationships (SARs) and developing a viable clinical candidate.[3][4]
Q3: What are the key experimental factors that govern the N1/N2 selectivity of alkylation?
A: The regiochemical outcome is a delicate balance of several interacting parameters. The primary factors you can manipulate are:
-
Choice of Base: The nature of the base and its counterion (e.g., Na⁺, K⁺, Li⁺) is critical. Strong, non-coordinating bases like sodium hydride (NaH) often favor one isomer, while bulky amide bases like sodium hexamethyldisilazide (NaHMDS) can favor another.[5][6]
-
Solvent System: The polarity and coordinating ability of the solvent play a pivotal role. Aprotic solvents are standard, but the choice between a non-coordinating solvent like tetrahydrofuran (THF) and a polar, coordinating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically switch the product ratio.[5][6]
-
Alkylating Agent: The reactivity and steric bulk of the electrophile (R-X) can influence the site of attack. Harder electrophiles may favor reaction at the more electronegative atom, while bulkier electrophiles will preferentially attack the less sterically hindered nitrogen.[7]
-
Temperature: Temperature affects the reaction kinetics and thermodynamics. Low temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.[7]
-
Substrate Electronics and Sterics: The electronic nature (electron-donating vs. withdrawing) and steric hindrance of substituents already present on the triazolopyrimidinone ring can bias the nucleophilicity of the adjacent nitrogen atoms.[8]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental problems in a question-and-answer format, complete with detailed protocols and the underlying scientific rationale.
Q4: My reaction is yielding a mixture of isomers, but I want to selectively synthesize the N1-alkylated product. How can I achieve this?
A: This outcome suggests your current conditions do not sufficiently differentiate between the two nitrogen nucleophiles. To favor the N1 isomer, the strategy is often to promote thermodynamic control or use conditions that inherently favor the N1 position's reactivity.
Scientific Rationale: The N1-anion is often the more thermodynamically stable species. By using conditions that allow for equilibration or that favor attack at the most nucleophilic nitrogen in a polar, dissociating medium, N1-selectivity can be achieved. A combination of a weaker base and a polar aprotic solvent is a classic approach. Alternatively, using a strong base in a solvent that promotes a specific ion-pairing effect can also direct to N1.
Troubleshooting Workflow for N1-Selectivity
Caption: Decision workflow for achieving N1-selective alkylation.
Protocol A: N1-Selective Alkylation using Sodium Hydride
This protocol is based on conditions known to favor N1-alkylation for analogous heterocyclic systems like indazoles by creating a specific sodium-anion complex.[6]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazolopyrimidinone starting material (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Stir to dissolve or suspend the material.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation and slow addition.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the N1-alkylated product.
Q5: I need to synthesize the N2-isomer, but my reaction heavily favors the N1 product. How can I reverse the regioselectivity?
A: Favoring the N2-isomer often requires shifting to kinetic control, where the reaction occurs at the most accessible or most reactive site under specific conditions, which may not lead to the most stable product.
Scientific Rationale: The N2 position can be favored by using a bulky, strong base in a non-polar, non-coordinating solvent like THF. It is proposed that the metal counterion of the base (e.g., Na⁺ from NaHMDS) coordinates with the exocyclic oxygen of the pyrimidinone and the adjacent N1 nitrogen. This coordination effectively blocks the N1 position sterically and electronically, directing the incoming alkylating agent to the now more accessible N2 position.[5] This effect is most pronounced at low temperatures.
Table 1: Effect of Conditions on Regioselectivity (Illustrative Examples)
| Base | Solvent | Temperature | Typical Major Isomer | Rationale / Key Insight | Source |
| NaH | THF | 0°C to RT | N1 | Favors a specific sodium-anion complex that exposes the N1 site. | [6] |
| K₂CO₃ | DMF | Room Temp | N1 / Mixture | Promotes thermodynamic equilibrium, often favoring the more stable N1 isomer. | [9][10] |
| NaHMDS | THF | -78°C to 0°C | N2 | The sodium ion is believed to chelate between O and N1, sterically directing the electrophile to N2. | [5] |
| NaHMDS | DMSO | Room Temp | N1 | The strong coordinating nature of DMSO solvates the Na⁺ ion, breaking the chelation and reversing selectivity back to the thermodynamic N1 product. | [5] |
Protocol B: N2-Selective Alkylation using NaHMDS
This protocol leverages the chelation-controlled mechanism to direct alkylation to the N2 position.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazolopyrimidinone starting material (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.0 M solution in THF, 1.1 equiv) dropwise via syringe.
-
Scientist's Note: A clear solution should form as the sodium salt is generated. Maintain the low temperature.
-
-
Anion Formation: Stir the mixture at -78 °C for 1 hour.
-
Alkylation: While maintaining the temperature at -78 °C, add the alkylating agent (1.1 equiv) dropwise.
-
Reaction Monitoring: Keep the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol A (steps 7 and 8).
Q6: I'm observing a significant amount of an O-alkylated side product. How can I minimize this?
A: O-alkylation becomes competitive when using highly reactive ("hard") alkylating agents or under conditions that favor reaction at the hard oxygen atom over the softer nitrogen atoms (Pearson's HSAB principle).
Scientific Rationale: To suppress O-alkylation, you should use a "softer" alkylating agent. For example, switch from a highly reactive alkyl sulfate (like dimethyl sulfate) to an alkyl bromide or iodide. Additionally, the conditions that favor N2-alkylation (NaHMDS in THF) often suppress O-alkylation because the sodium ion's coordination with the oxygen atom reduces its nucleophilicity.[5][7]
Corrective Actions:
-
Change Alkylating Agent: If using an alkyl sulfate or triflate, switch to the corresponding alkyl bromide or iodide.
-
Modify Base/Solvent System: Employ the N2-selective conditions (Protocol B), as the chelation that directs to N2 also deactivates the oxygen nucleophile.
-
Lower the Temperature: Running the reaction at lower temperatures will generally increase selectivity between the N and O nucleophiles.
Q7: How can I reliably determine the N1/N2 product ratio in my crude reaction mixture?
A: The most reliable and common method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.
Analytical Method: Alkylation at N1 versus N2 places the new alkyl group in a different chemical environment, which results in distinct and measurable differences in the NMR spectrum.
-
Sample Preparation: After work-up, take a small aliquot of the crude reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify Unique Protons: Look for protons on the triazolopyrimidinone core that are close to the site of alkylation. The proton on the pyrimidinone ring or protons on a substituent adjacent to the triazole ring are often excellent diagnostic peaks.
-
Compare Chemical Shifts (δ): The chemical shift of these diagnostic protons will be different for the N1 and N2 isomers. For example, a proton at C5 might be shifted downfield in the N1 isomer compared to the N2 isomer due to anisotropic effects.
-
Integration: Integrate the area under the unique, well-resolved peaks corresponding to the N1 and N2 isomers. The ratio of these integrals directly corresponds to the molar ratio of the products in the mixture.
-
-
Confirmation: For unambiguous structure confirmation of a new compound, 2D NMR techniques (like NOESY or HMBC) can show through-space or through-bond correlations between the protons of the new alkyl group and the core structure, definitively proving the point of attachment. X-ray crystallography provides the ultimate confirmation if a suitable crystal can be obtained.[9][10]
Mechanistic Rationale for Regioselectivity
Caption: Competing pathways in triazolopyrimidinone alkylation.
References
-
Bookser, B. C. (2005). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate. Available at: [Link]
-
Rafiqul, I., Ashida, N., & Nagamatsu, T. (2008). Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[5][7][9]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral and antitumor activities. Tetrahedron, 64(42). Available at: [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(20). Available at: [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2016). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Ortiz Zacarías, N. V., et al. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. Journal of Medicinal Chemistry, 62(24), 11035-11053. Available at: [Link]
-
Fizer, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]
-
Various Authors. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]
-
Fallon, B., et al. (2022). Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1321-1328. Available at: [Link]
-
Mrayej, M., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1). Available at: [Link]
-
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2838-2852. Available at: [Link]
-
Ortiz Zacarías, N. V., et al. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. PubMed. Available at: [Link]
-
Fizer, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available at: [Link]
-
Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
-
Walton, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]
-
Lee, H., et al. (2026). Synthesis of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Identification of Basroparib (STP1002) as a clinical candidate. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Identification of Basroparib (STP1002) as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral and antitumor activities - 学術雑誌論文 - 資料タイプ 一覧 - 岡山大学学術成果リポジトリ [ousar.lib.okayama-u.ac.jp]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis oftriazolo[4,3-a]pyrimidin-3(2H)-one and its Analogs
A Comparative Guide to the Crystal Structure Analysis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrimidine system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutic agents. This guide will delve into the primary technique for this purpose, single-crystal X-ray diffraction, and explore complementary analytical and computational methods that provide a holistic understanding of the solid-state structure.
The Power of Single-Crystal X-ray Diffraction: A Primary Investigative Tool
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the molecular structure of crystalline solids.[6][7] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding intermolecular interactions that govern crystal packing.
Experimental Workflow for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure via SC-XRD hinges on a meticulous experimental protocol. The following workflow outlines the key steps, from crystal preparation to structure refinement.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5- a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
